molecular formula C14H11BrN2 B8755223 2-Bromo-5-methyl-3-phenylimidazo[1,2-A]pyridine

2-Bromo-5-methyl-3-phenylimidazo[1,2-A]pyridine

Cat. No.: B8755223
M. Wt: 287.15 g/mol
InChI Key: CLPZZNUQUPTXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-methyl-3-phenylimidazo[1,2-A]pyridine is a useful research compound. Its molecular formula is C14H11BrN2 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

2-bromo-5-methyl-3-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2/c1-10-6-5-9-12-16-14(15)13(17(10)12)11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

CLPZZNUQUPTXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)C3=CC=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methyl-3-phenylimidazo[1,2-a]pyridin-2-ol from step 2 (1.30 g, 5.22 mmol) were dissolved in 41 mL 1,2-dichloroethane under argon atmosphere. 5 Equivalents of phosphoryl bromide (7.48 g, 26.1 mmol) were added and the reaction mixture was stirred at reflux temperature overnight. LC/MS analysis showed incomplete conversion, therefore another 5 equivalents phosphoryl bromide were added. After stirring for 4 h at reflux temperature LC/MS analysis again showed incomplete conversion, so 5 equivalents were added again. After stirring at reflux temperature overnight the reaction mixture was allowed to cool to room temperature. The reaction mixture was neutralized with aqueous sodium bicarbonate-solution followed by extraction with dichloromethane. The organic phase was washed with brine and filtered through a Whatman-filter. Drying under high vacuum gave 801 mg (44%) of the title compound in 83% purity (LC/MS, area-%).
Name
5-Methyl-3-phenylimidazo[1,2-a]pyridin-2-ol
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
44%

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